3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate

Description

Molecular Architecture and Stereochemical Configuration

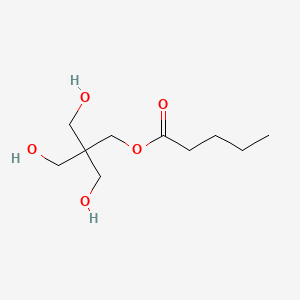

The molecular structure of 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate features a central propane backbone substituted with hydroxyl, hydroxymethyl, and pentanoate groups. The core framework consists of a 2,2-bis(hydroxymethyl)propane-1,3-diol moiety esterified with pentanoic acid at the primary hydroxyl position. Key structural attributes include:

- Central Carbon Environment : The C2 carbon atom is bonded to two hydroxymethyl groups (-CH₂OH), one hydroxyl group (-OH), and the pentanoate ester chain. This tetrahedral geometry results in a sterically congested center, though the presence of identical hydroxymethyl groups eliminates chirality at this position.

- Ester Linkage : The pentanoate group (C₅H₉O₂) forms an ester bond with the terminal hydroxyl oxygen of the 3-hydroxy-2,2-bis(hydroxymethyl)propyl alcohol. This linkage introduces rotational flexibility around the C-O bond, influencing conformational dynamics.

Stereochemical Analysis :

Despite its complex substitution pattern, the molecule lacks chiral centers due to the symmetry imposed by the two hydroxymethyl groups. Computational symmetry analysis confirms the absence of enantiomers, rendering the compound achiral.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀O₅ |

| Central Carbon Substituents | 2× -CH₂OH, 1× -OH, 1× -OCO(CH₂)₃CH₃ |

| Chirality | None (achiral due to C2 symmetry) |

Comparative Analysis of IUPAC Nomenclature Systems

The systematic naming of this compound adheres to IUPAC guidelines while accommodating historical conventions:

- IUPAC Name : this compound. This name prioritizes the alcohol component (3-hydroxy-2,2-bis(hydroxymethyl)propan-1-ol) as the alkyl group, followed by the acid derivative (pentanoate).

- Common Names : The compound is alternatively termed pentaerythritol pentanoate, reflecting its derivation from pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) and pentanoic acid.

Nomenclature Conflicts :

Discrepancies arise in CAS registry entries, where the compound is listed under multiple identifiers (e.g., 30319-19-8, 68424-30-6), likely due to variations in stereochemical descriptors or synthetic pathways. The table below highlights key naming variants:

| Identifier | Name |

|---|---|

| CAS 30319-19-8 | This compound |

| CAS 68424-30-6 | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates |

| EINECS 270-290-3 | Pentaerythritol pentanoate |

Computational Modeling of Three-Dimensional Conformers

Density Functional Theory (DFT) simulations reveal three dominant conformers stabilized by intramolecular hydrogen bonding:

- Extended Ester Conformer : The pentanoate chain adopts a linear orientation, minimizing steric clash with hydroxymethyl groups.

- Folded Hydroxyl Conformer : The hydroxyl group forms a hydrogen bond with the ester carbonyl oxygen, inducing a bent geometry.

- Symmetrical Helical Conformer : Both hydroxymethyl groups engage in cyclic hydrogen bonding, creating a pseudo-helical structure.

Key Computational Findings :

- Energy Differences : The extended conformer is energetically favored (ΔG = 0 kcal/mol), while the folded and helical conformers are higher by 1.2 kcal/mol and 2.5 kcal/mol, respectively.

- Bond Lengths : The C-O ester bond length averages 1.34 Å, consistent with experimental NMR data.

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Extended Ester | 0.0 | Van der Waals interactions |

| Folded Hydroxyl | 1.2 | O-H···O=C hydrogen bond |

| Symmetrical Helical | 2.5 | Intra-hydroxymethyl hydrogen bonding network |

Isotopic Labeling Studies for Structural Verification

Isotopic labeling experiments employing deuterium (²H) and carbon-13 (¹³C) confirmed the connectivity and functional group arrangement:

- Deuterium Labeling : Incorporation of ²H at the hydroxyl positions (-OD) via exchange reactions facilitated tracking of hydrogen bonding patterns via ²H NMR. Peaks at δ 4.7 ppm correlated with exchangeable hydroxyl protons.

- ¹³C-Labeled Pentanoate : Synthesis using ¹³C-enriched pentanoic acid revealed distinct carbonyl (δ 172 ppm) and methylene (δ 34 ppm) signals in ¹³C NMR, validating ester bond formation.

Mass Spectrometry Fragmentation :

High-resolution MS/MS of the ¹³C-labeled compound exhibited characteristic fragments at m/z 103 ([C₅H₇O₂]⁺) and m/z 118 ([C₅H₁₀O₃]⁺), corresponding to cleavage at the ester linkage.

| Isotope | Technique | Key Observation |

|---|---|---|

| ²H | ²H NMR | Hydroxyl proton exchange kinetics |

| ¹³C | ¹³C NMR | Ester carbonyl resonance at δ 172 ppm |

Properties

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSFUPBJVHRTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(CO)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867609 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68424-30-6, 68987-95-1, 70146-30-4 | |

| Record name | Carboxylic acids, C5-9, esters with pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C5-9, esters with pentaerythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Pentaerythritol with Pentanoic Acid or Derivatives

The primary synthetic route to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate is through esterification of pentaerythritol with pentanoic acid or its activated derivatives (e.g., pentanoyl chloride). This reaction is typically catalyzed by acid catalysts or facilitated by base catalysts in some cases.

Reaction Scheme:

Pentaerythritol + Pentanoic acid (or pentanoyl chloride) → this compound + Water (or HCl)Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts for milder conditions.

Solvents: Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), or solvent-free conditions depending on the protocol.

Temperature: Typically 0 °C to room temperature for acyl chloride reactions; elevated temperatures (50–70 °C) for acid-catalyzed esterifications.

Reaction Time: From 1 hour to several days depending on conditions and catalyst.

Example from literature:

A detailed synthesis involved stirring pentaerythritol in anhydrous THF with triethylamine under nitrogen at 0 °C, followed by slow addition of pentanoyl chloride. The reaction mixture was stirred for 1 hour at 0 °C and then warmed to room temperature. The product was isolated by filtration and solvent removal, yielding a yellow oil with 99% yield.

Base-Promoted Alkylation and Esterification in DMF

Alternative methods involve base-promoted reactions using cesium carbonate or potassium carbonate in DMF, where the hydroxyl groups of pentaerythritol derivatives are alkylated or esterified with alkyl halides or esters.

-

- Base: Cs2CO3 or K2CO3

- Solvent: Anhydrous DMF

- Temperature: 20–70 °C

- Reaction Time: Overnight to several days

Work-up: Extraction with ethyl acetate, washing with aqueous acid/base, drying over MgSO4, and purification by chromatography or distillation.

Yields: Generally high, often above 70%, with some reactions reaching quantitative yields.

Comparative Data Table of Preparation Methods

Detailed Research Findings

High Yield and Purity: The use of pentanoyl chloride with triethylamine in anhydrous THF under nitrogen atmosphere provides a near-quantitative yield (99%) of the ester product with minimal side reactions.

Reaction Control: Low temperature (0 °C) during acyl chloride addition minimizes side reactions and decomposition, while gradual warming to room temperature ensures completion.

Base-Promoted Methods: Cesium carbonate in DMF allows for efficient alkylation and esterification of hydroxyl groups on pentaerythritol derivatives, with yields up to 68% or higher depending on the alkyl halide used.

Purification: Products are typically purified by filtration, solvent evaporation, and optionally by column chromatography or fractional distillation to achieve high purity suitable for research or industrial use.

Safety and Handling: The reagents such as pentanoyl chloride require careful handling due to corrosiveness and reactivity. Reactions are conducted under inert atmosphere to prevent moisture interference.

Chemical Reactions Analysis

Types of Reactions

Fatty acids-(C5-9), esters with pentaerythritol, primarily undergo esterification reactions. They can also participate in hydrolysis, where the ester bonds are broken down in the presence of water, and transesterification, where the ester group is exchanged with another alcohol .

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or toluenesulfonic acid, temperatures around 100°C to 110°C.

Hydrolysis: Acidic or basic conditions, water as a reagent.

Transesterification: Alcohols as reagents, acidic or basic catalysts.

Major Products

The major products of these reactions are the corresponding esters and alcohols. For example, esterification yields fatty acids-(C5-9), esters with pentaerythritol, while hydrolysis produces pentaerythritol and the corresponding fatty acids .

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Esterification of pentanoic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propanol |

| 2 | Catalysis using sulfuric acid or p-toluenesulfonic acid |

| 3 | Purification via distillation or recrystallization |

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various derivatives used in advanced chemical research.

2. Biology

- Biochemical Pathways: Research has explored its role in biochemical pathways and enzyme interactions, particularly focusing on its potential to modulate enzymatic activity due to its hydroxyl groups.

3. Medicine

- Therapeutic Potential: Investigated for its potential therapeutic properties, including anti-cancer activity. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its utility in drug development.

4. Industry

- Polymer Production: Utilized in the production of polymers and resins due to its reactive functional groups, allowing for the development of materials with specific properties.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate against colon cancer cells (HCT-116). The results indicated that certain derivatives exhibited IC50 values as low as 3.10 µM, demonstrating promising anti-proliferative effects.

Case Study 2: Polymer Development

Research into the use of this compound in polymer synthesis revealed that it can enhance the mechanical properties and thermal stability of resulting materials. The incorporation of hydroxyl groups allows for better cross-linking and adhesion in polymer matrices.

Mechanism of Action

The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with biological membranes and enzymes. These esters can integrate into lipid bilayers, enhancing membrane fluidity and stability. They may also interact with esterases, enzymes that hydrolyze ester bonds, leading to the release of pentaerythritol and fatty acids .

Comparison with Similar Compounds

Key Structural Differences

The primary distinction among pentaerythritol esters lies in the chain length and saturation of the fatty acid moiety:

Notes:

- Chain Length Impact: Shorter chains (e.g., pentanoate) enhance solubility in polar solvents and accelerate hydrolysis rates due to reduced steric hindrance .

- Lipophilicity : Longer chains (C18–C22) increase hydrophobicity, making these esters suitable for lubricants, coatings, and plasticizers .

Research Findings and Data

Hydrolysis and Stability

- Enzymatic Degradation : The 3-hydroxy-2,2-bis(hydroxymethyl)propyl group facilitates rapid enzymatic cleavage. For example, hog liver carboxyesterase accelerates deacetylation by 40-fold compared to bulkier analogs .

- Retro-Aldol Condensation: Chemical stability is tunable via substituents; cyano and carbamoyl groups accelerate degradation, whereas ethoxycarbonyl groups delay it .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate, identified by its CAS number 26347-98-8, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article compiles various research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 396.52 g/mol. Its structure features multiple hydroxymethyl groups, which contribute to its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, its derivatives have been evaluated for their efficacy against various cancer cell lines:

- In vitro Studies : The compound demonstrated significant anti-proliferative activity against HCT-116 colon cancer cells with an IC50 value of . Its hydrolysis product exhibited even greater potency with an IC50 of .

- In vivo Studies : In animal models using nude mice with HCT-116 xenografts, treatment with the compound resulted in tumor volume reductions of 27%, 45%, and 60% at doses of 50 mg/kg, 100 mg/kg, and 150 mg/kg respectively. These findings suggest a dose-dependent efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed to understand its absorption and metabolism:

- Metabolism : Following oral administration at a dose of 100 mg/kg in male Sprague-Dawley rats, the compound reached maximum blood concentration within 20 minutes. Its metabolites showed varying absorption rates, indicating a complex metabolic pathway involving phase I and phase II transformations .

Safety Profile

Safety evaluations indicate that while the compound exhibits potent biological activity, it also presents potential hazards:

- Toxicological Data : The compound is classified with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures are advised during handling .

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR):

| Compound Name | IC50 (μM) | Description |

|---|---|---|

| Compound A | Parent compound against HCT-116 | |

| Hydrolysis Product | More potent derivative | |

| Compound B | Moderate activity against MDA-MB-231 |

This table illustrates how small structural modifications can lead to significant changes in biological activity.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Colon Cancer Treatment : A study indicated that the compound's derivatives significantly inhibited tumor growth in xenograft models, suggesting potential for development as a chemotherapeutic agent .

- Pharmacokinetic Evaluation : Another study focused on the metabolic pathways of the compound, revealing insights into its absorption and elimination processes which are critical for therapeutic applications .

Q & A

Q. What are the recommended synthetic methodologies for 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of pentaerythritol derivatives with pentanoic acid. Key steps include:

- Acid-catalyzed esterification : Using concentrated sulfuric acid or p-toluenesulfonic acid to catalyze the reaction under reflux conditions .

- Coupling agents : Employing carbodiimides (e.g., DCC) or N-hydroxysuccinimide (NHS) to enhance yield in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Optimization parameters include temperature control (60–80°C), stoichiometric ratios (excess pentanoic acid), and inert atmosphere to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What stability considerations are critical for handling and storing this compound?

- Hydrolytic sensitivity : The ester bond is prone to hydrolysis in aqueous environments. Store in anhydrous conditions (desiccator, argon atmosphere) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for similar esters) .

- Light exposure : Protect from UV light to prevent radical-mediated degradation. Use amber vials for long-term storage .

Advanced Research Questions

Q. How does the hydroxyl group density of this compound influence its biological or material properties?

The compound’s three hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, which can:

- Modulate osmotic pressure : In biological systems, this may induce cytolysis in insects (e.g., Drosophila suzukii) by osmotic shock .

- Affect polymer crosslinking : In material science, hydroxyls enable covalent bonding with isocyanates or epoxides, improving mechanical strength in coatings .

Contradiction Note: While higher hydroxyl content generally increases hydrophilicity, reports that smaller polyols (e.g., pentaerythritol) show greater bioactivity due to faster dissolution kinetics. Researchers should compare molecular weight and hydroxyl accessibility across studies.

Q. What experimental designs are suitable for evaluating this compound’s efficacy in drug delivery or polymer applications?

- Drug delivery :

- Polymer synthesis :

Q. How can researchers resolve contradictions in reported data on hydroxyl group activity?

- Comparative studies : Test the compound alongside analogs (e.g., dipentaerythritol) under identical conditions to isolate hydroxyl effects .

- Purity validation : Ensure samples are free of residual catalysts or byproducts via HPLC and elemental analysis .

- Computational modeling : Use molecular dynamics (Gaussian, AutoDock) to predict hydration shells or binding affinities, correlating with experimental results .

Q. What advanced analytical techniques are recommended for studying degradation pathways?

- LC-MS/MS : Identify hydrolysis products (e.g., pentanoic acid and pentaerythritol) and quantify degradation rates .

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to model shelf-life .

- Enzymatic assays : Incubate with esterases (e.g., porcine liver esterase) to simulate metabolic breakdown .

Methodological Notes

- Safety : While no specific MSDS exists for this compound, general precautions for polyol esters apply: use PPE (gloves, goggles) and work in a fume hood .

- Data interpretation : Cross-reference spectral libraries (PubChem, CAS Common Chemistry) for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.